3-Aminobenzoic acid
Overview
Description
It is a white solid that is only slightly soluble in water but soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . This compound consists of a benzene ring substituted with an amino group and a carboxylic acid group.
Scientific Research Applications
3-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Biology: It is used in the study of enzyme kinetics and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
Target of Action
3-Aminobenzoic acid, also known as meta-aminobenzoic acid (MABA), is an organic compound that plays a significant role in the biosynthesis of folic acid . It is a member of the vitamin B complex and was commonly used in sunscreening agents until it was found to be a sensitizer .
Mode of Action
It is known that aminobenzoic acid inhibits folic acid synthesis . The binding of para-aminobenzoic acid to pteridine synthetase acts as the first step in folic acid synthesis . Aminosalicylic acid binds pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The synthesis of ortho-aminobenzoic acid, meta-aminobenzoic acid, para-aminobenzoic acid, and their derivatives can be based on the shikimate pathway . This pathway starts from a simple carbon source such as glucose and is catalyzed by various enzymes . The enzyme anthranilate synthase, encoded by the trpEG gene, catalyzes the conversion of chorismate into ortho-aminobenzoic acid and pyruvate, utilizing glutamine as the amino donor .
Pharmacokinetics
It is known that the compound is slightly soluble in water and more soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action, efficacy, and stability might be affected by the surrounding pH, temperature, and the presence of other compounds . Furthermore, its use in sustainable biosynthesis methods indicates its potential for green, environmentally friendly applications .
Safety and Hazards
3-Aminobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Future Directions
Future research directions for 3-Aminobenzoic acid include its potential use in the production of clean hydrogen . Additionally, a novel composite of poly (this compound) and a cobalt zeolitic benzimidazolate framework (CoZIF) has been studied for the production of hydrogen through the hydrogen evolution reaction (HER) .
Biochemical Analysis
. . .
Biochemical Properties
It is known that 3-Aminobenzoic acid is used as an intermediate for dyes, pesticides, and other organic synthesis . It finds its application as a crystalline intermediate for azo dyes, pharmaceuticals, and X-ray contrast media .
Cellular Effects
Some studies have shown that para-aminobenzoic acid (PABA), a structurally similar compound, has antioxidant activity . It is also reported that PABA-based therapeutic chemicals have shown anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
Molecular Mechanism
It is known that the amino group attached to the benzene ring in aniline monomer, being an electron donor, with its free electron pair strongly activates electrophilic attack directing it at ortho and para positions leading to further coupling of the radicals predominately at p - p positions .
Temporal Effects in Laboratory Settings
It is known that this compound is a white solid, and its melting point is 178 to 180 °C .
Dosage Effects in Animal Models
It is known that this compound is used as an intermediate for dyes, pesticides, and other organic synthesis .
Metabolic Pathways
The metabolic pathways of this compound are not well-documented. It is known that a mab cluster associated with this compound degradation was identified in Comamonas sp. QT12 .
Transport and Distribution
It is known that this compound is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
Subcellular Localization
It is known that this compound is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminobenzoic acid is typically prepared by the reduction of 3-nitrobenzoic acid. The reduction process involves the use of reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-nitrobenzoic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitrobenzoic acid.
Reduction: The compound can be reduced to form 3-aminobenzyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group, which is an activating group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: 3-Nitrobenzoic acid.
Reduction: 3-Aminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
Anthranilic acid (2-aminobenzoic acid): Similar structure but with the amino group in the ortho position.
4-Aminobenzoic acid: Similar structure but with the amino group in the para position.
Aminomethylbenzoic acid: Contains an additional methyl group on the benzene ring.
Uniqueness: 3-Aminobenzoic acid is unique due to its meta-substitution pattern, which influences its chemical reactivity and physical properties. This substitution pattern makes it distinct in terms of its reactivity in electrophilic substitution reactions compared to its ortho and para counterparts .
Properties
IUPAC Name |
3-aminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDUHJPVQKIXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26373-80-8, 17264-94-7 (mono-hydrochloride salt) | |
Record name | Poly(3-aminobenzoic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26373-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Aminobenzoic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3059183 | |
Record name | Benzoic acid, 3-amino- | |
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Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | m-Aminobenzoic acid | |
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Record name | m-Aminobenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4), 5.9 mg/mL at 15 °C | |
Record name | SID855737 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | m-Aminobenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
0.000278 [mmHg] | |
Record name | m-Aminobenzoic acid | |
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CAS No. |
99-05-8, 87980-11-8 | |
Record name | 3-Aminobenzoic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=99-05-8 | |
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Record name | Gabaculine | |
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Record name | 3-AMINOBENZOIC ACID | |
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Record name | Benzoic acid, 3-amino- | |
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Record name | Benzoic acid, 3-amino- | |
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Record name | 3-aminobenzoic acid | |
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Record name | M-AMINOBENZOIC ACID | |
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Record name | m-Aminobenzoic acid | |
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Melting Point |
173 °C | |
Record name | m-Aminobenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001891 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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